molecular formula C10H8ClF3 B2699786 1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene CAS No. 1936191-72-8

1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene

Cat. No.: B2699786
CAS No.: 1936191-72-8
M. Wt: 220.62
InChI Key: RNNVNZKDDPGHPG-UHFFFAOYSA-N
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Description

1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a trifluoromethyl-cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene typically involves the following steps:

    Formation of the Cyclopropyl Group: The trifluoromethyl-cyclopropyl group can be synthesized through the reaction of a suitable precursor with a trifluoromethylating agent under controlled conditions.

    Substitution Reaction: The cyclopropyl group is then introduced to the benzene ring through a substitution reaction. This can be achieved using a Friedel-Crafts alkylation reaction, where the benzene ring is treated with the cyclopropyl group in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The final step involves the chlorination of the benzene ring at the desired position. This can be done using chlorine gas or a chlorinating agent like sulfuryl chloride under controlled conditions to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups.

Scientific Research Applications

1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate or reagent, participating in various transformations. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The trifluoromethyl-cyclopropyl group can enhance the compound’s stability and lipophilicity, influencing its behavior in biological environments.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene: Unique due to the presence of both a chlorine atom and a trifluoromethyl-cyclopropyl group on the benzene ring.

    1-Chloro-3-(1-methyl-cyclopropyl)-benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-Chloro-3-(1-trifluoromethyl-ethyl)-benzene: Similar structure but with an ethyl group instead of a cyclopropyl group.

Uniqueness

This compound is unique due to the combination of the trifluoromethyl-cyclopropyl group and the chlorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-3-[1-(trifluoromethyl)cyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3/c11-8-3-1-2-7(6-8)9(4-5-9)10(12,13)14/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNVNZKDDPGHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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